molecular formula C17H18F2N2O5S B15155833 N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B15155833
M. Wt: 400.4 g/mol
InChI Key: HLHXRBOHJKLWBX-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,6-difluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with methylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity. Additionally, the sulfonyl group can form strong interactions with amino acid residues in the target protein, contributing to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
  • N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-propylglycinamide
  • N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-butylglycinamide

Uniqueness

N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18F2N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C17H18F2N2O5S/c1-21(10-16(22)20-17-12(18)5-4-6-13(17)19)27(23,24)11-7-8-14(25-2)15(9-11)26-3/h4-9H,10H2,1-3H3,(H,20,22)

InChI Key

HLHXRBOHJKLWBX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=C(C=CC=C1F)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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